molecular formula C18H20N2O4S B11034804 ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11034804
M. Wt: 360.4 g/mol
InChI Key: CZXDNBLNMOZOJX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a tetrahydropyran ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the tetrahydropyran and thiazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-methylthiazol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[(4-phenylthiazol-2-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts additional steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-2-24-15(21)14-12-25-17(19-14)20-16(22)18(8-10-23-11-9-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,22)

InChI Key

CZXDNBLNMOZOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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